molecular formula C26H31N3O4S B2808362 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946236-58-4

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2808362
CAS No.: 946236-58-4
M. Wt: 481.61
InChI Key: MVFNLKLMNKWVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” typically involves multi-step organic reactions. The starting materials may include isobutylamine, 4-methoxybenzaldehyde, and other reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis processes. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.

Industry

In the industry, these compounds may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of “2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

  • 4-aminoquinazoline
  • 2-methylquinazoline
  • 6-chloroquinazoline

Uniqueness

The uniqueness of “2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” lies in its specific functional groups and structural configuration, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-16(2)13-27-24(31)19-8-11-21-22(12-19)28-26(29(25(21)32)14-17(3)4)34-15-23(30)18-6-9-20(33-5)10-7-18/h6-12,16-17H,13-15H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFNLKLMNKWVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.